molecular formula C16H20N4O3 B2567046 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2034301-57-8

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2567046
CAS No.: 2034301-57-8
M. Wt: 316.361
InChI Key: ZBKQZVCQBXYHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications

Derivatization Agent for LC/ESI-MS/MS

Research has been conducted on the synthesis of benzofurazan derivatization reagents, including compounds structurally similar to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide, for short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). These reagents have demonstrated suitability for the analysis of short-chain carboxylic acids, indicating their potential as derivatization agents in analytical chemistry for enhancing the detection and quantification of analytes in complex samples (Santa et al., 2009).

Novel Synthetic Routes and Chemical Structures

Another area of interest includes the exploration of novel synthetic routes and the characterization of unique chemical structures derived from or related to this compound. Studies have been focused on developing efficient synthetic methodologies and understanding the chemical behavior of such compounds under various conditions, which could be beneficial for the synthesis of pharmaceuticals and materials with desired properties. Examples include the synthesis of guanosine derivatives and innovative triazafulvalene systems, demonstrating the compound's versatility in chemical synthesis and the development of new molecules with potential biological or materials science applications (Okutsu & Yamazaki, 1976); (Uršič et al., 2010).

Potential Antitumor and Antimicrobial Activities

Further research has delved into the potential antitumor and antimicrobial activities of compounds structurally related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide. These studies suggest the possibility of utilizing such compounds in the development of new therapeutic agents, highlighting the importance of understanding their biological activities and mechanisms of action. Investigations include the evaluation of derivatives for their cytotoxicity against cancer cells and bacteria, providing insights into their potential medical applications (Lukka et al., 2012).

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-19(2)12(10-18-16(22)20-8-7-17-15(20)21)14-9-11-5-3-4-6-13(11)23-14/h3-6,9,12H,7-8,10H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKQZVCQBXYHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)N1CCNC1=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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